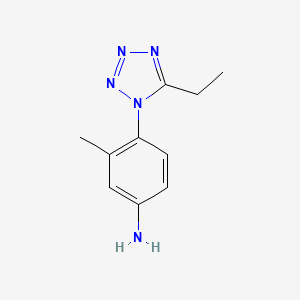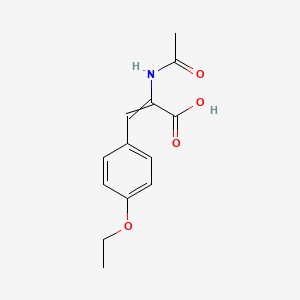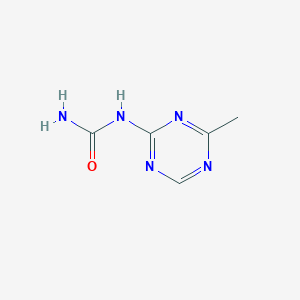
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The ethyl and methyl groups attached to the tetrazole and aniline rings, respectively, contribute to its unique chemical properties.
準備方法
The synthesis of 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with ethyl azide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. The product is then purified using standard techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and increase the yield of the desired product. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent quality.
化学反応の分析
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aniline ring, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro or nitroso derivatives back to the original aniline compound.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles. For example, halogenation can be achieved using halogenating agents such as chlorine or bromine. The resulting halogenated derivatives can be further functionalized to introduce other substituents.
Common reagents and conditions used in these reactions include solvents such as ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its tetrazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of high-energy materials such as explosives and propellants. Its tetrazole ring contributes to the high energy content and stability of these materials.
作用機序
The mechanism of action of 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to changes in their activity. The ethyl and methyl groups can also influence the compound’s binding affinity and selectivity for different targets.
At the molecular level, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access. It can also modulate protein-protein interactions by stabilizing or destabilizing specific conformations. These effects can lead to changes in cellular processes and physiological responses.
類似化合物との比較
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline can be compared with other similar compounds, such as:
4-(5-Methyl-1H-tetrazol-1-yl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group on the tetrazole ring. The presence of the methyl group can influence the compound’s reactivity and binding properties.
4-(5-Phenyl-1H-tetrazol-1-yl)aniline: In this compound, a phenyl group is attached to the tetrazole ring. The larger size and aromatic nature of the phenyl group can significantly alter the compound’s chemical and biological properties.
4-(5-Ethyl-1H-tetrazol-1-yl)phenol: This compound has a phenol group instead of an aniline group. The presence of the hydroxyl group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial purposes.
特性
CAS番号 |
460044-13-7 |
|---|---|
分子式 |
C10H13N5 |
分子量 |
203.24 g/mol |
IUPAC名 |
4-(5-ethyltetrazol-1-yl)-3-methylaniline |
InChI |
InChI=1S/C10H13N5/c1-3-10-12-13-14-15(10)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3 |
InChIキー |
GDRPXVXZKHUXJX-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=NN1C2=C(C=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)


![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
germane](/img/structure/B12593878.png)
